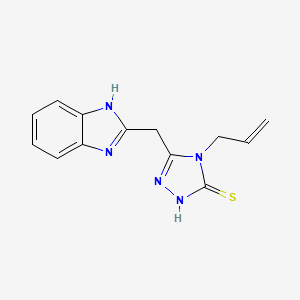
4-allyl-5-(1H-benzimidazol-2-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of similar triazole and benzimidazole derivatives involves nucleophilic substitution reactions and intramolecular cyclization processes, leading to a variety of compounds with potential biological activities (Barot, Manna, & Ghate, 2017). These methodologies underscore the versatility and reactivity of the triazole and benzimidazole frameworks in constructing complex molecules.
Molecular Structure AnalysisMolecular structure analysis using X-ray diffraction and DFT calculations has been performed on similar compounds, revealing insights into their geometric configurations, vibrational frequencies, and chemical shift values (Karakurt, Dinçer, Çetin, & Şekerci, 2010). These studies provide a foundation for understanding the structural attributes of "4-allyl-5-(1H-benzimidazol-2-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione."
Chemical Reactions and Properties
The compound's chemical reactivity and properties can be inferred from related research on benzimidazole and triazole derivatives, which demonstrate a range of reactions including cycloadditions, substitutions, and transformations leading to diverse biological activities (Kuș et al., 2008). These studies highlight the chemical versatility of the triazole and benzimidazole cores.
Physical Properties Analysis
The physical properties of similar molecules, such as solubility, melting points, and crystalline structure, have been characterized through experimental and computational methods. These properties are crucial for understanding the behavior of these compounds under different conditions and for their application in various fields (Cansiz et al., 2012).
Eigenschaften
IUPAC Name |
3-(1H-benzimidazol-2-ylmethyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5S/c1-2-7-18-12(16-17-13(18)19)8-11-14-9-5-3-4-6-10(9)15-11/h2-6H,1,7-8H2,(H,14,15)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGMYBQMVSVJFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)CC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-allyl-5-(1H-benzimidazol-2-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-3-(4H-1,2,4-triazol-4-yl)propanamide](/img/structure/B5647585.png)
![5-(3,4-dimethoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5647595.png)
![9-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5647604.png)
![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)propanamide](/img/structure/B5647616.png)
![2-amino-4-(4-nitrophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5647622.png)
![2-[1-(3,4-dihydro-2(1H)-isoquinolinyl)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5647623.png)
![3-[(3R*,4S*)-1-(2-ethoxybenzoyl)-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid](/img/structure/B5647626.png)
![3-cyclopropyl-5-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]-1-(2-methylbenzyl)-1H-1,2,4-triazole](/img/structure/B5647631.png)
![2-(3,4-dimethoxyphenyl)-N-[2,2,2-trichloro-1-({[(2,5-dimethylphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B5647635.png)

![2-hydroxy-N-(rel-(3R,4S)-4-propyl-1-{[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-pyrrolidinyl)acetamide hydrochloride](/img/structure/B5647665.png)
![1-{[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetyl}piperidine](/img/structure/B5647674.png)